5-[2-(1H-indol-3-yl)ethyl]-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
5-[2-(1H-indol-3-yl)ethyl]-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features both indole and oxadiazole moieties. Indole derivatives are known for their significant biological activities, while oxadiazoles are recognized for their diverse pharmacological properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-indol-3-yl)ethyl]-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with an oxadiazole precursor under specific conditions. For instance, the Fischer indole synthesis can be employed to construct the indole moiety, followed by the formation of the oxadiazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[2-(1H-indol-3-yl)ethyl]-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-[2-(1H-indol-3-yl)ethyl]-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[2-(1H-indol-3-yl)ethyl]-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity. These interactions can affect multiple pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with significant biological activity.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with similar structural features and potential biological applications.
Uniqueness
5-[2-(1H-indol-3-yl)ethyl]-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole is unique due to the combination of its indole and oxadiazole moieties, which confer a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-6-15-14(5-1)12(11-18-15)7-8-17-19-16(20-22-17)10-13-4-3-9-21-13/h1-2,5-6,11,13,18H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBAFQKNANHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2=NOC(=N2)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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